

Sodium D-Tartrate as a Sequestrant in Food Science: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Sodium D-tartrate	
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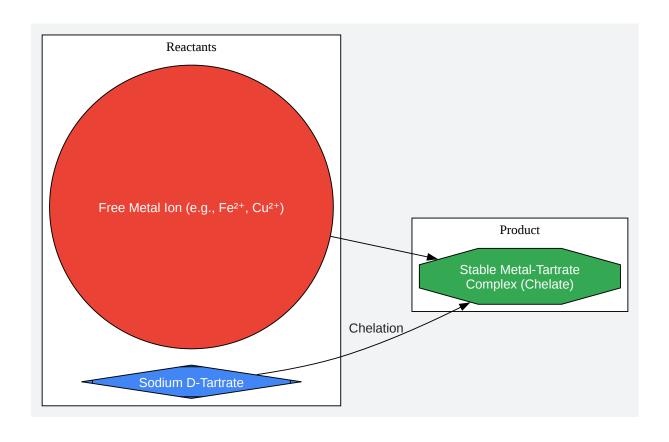
These application notes provide a comprehensive overview of the use of **sodium D-tartrate** as a sequestrant in food science research. This document details the mechanism of action, provides quantitative data on its chelation capabilities, and offers detailed experimental protocols for its evaluation.

Sodium D-tartrate (disodium L-(+)-tartrate), designated by the E number E335, is a salt of tartaric acid utilized in the food industry for various functions, including as an emulsifier, stabilizer, acidity regulator, and notably, as a sequestrant.[1][2][3] Its efficacy as a sequestrant stems from its ability to form stable complexes with polyvalent metal ions, a process known as chelation. This action is crucial in preventing undesirable chemical reactions, such as oxidation and discoloration, thereby enhancing the quality and stability of food products.[1][4] Common applications include jellies, margarine, sausage casings, and cheese products.[2][3]

Mechanism of Action: Chelation

Sodium D-tartrate sequesters metal ions through the formation of coordinate bonds between the metal ion and the tartrate molecule. The tartrate ion acts as a polydentate ligand, meaning it can bind to the central metal atom at multiple points, forming a stable ring structure known as a chelate. This "claw-like" grip effectively isolates the metal ion, preventing it from participating in detrimental reactions within the food matrix.





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Caption: Chelation of a metal ion by **Sodium D-Tartrate**.

Quantitative Data: Stability Constants

The stability of the metal-tartrate complex is quantified by its stability constant (log K). A higher log K value indicates a stronger bond between the ligand and the metal ion, and thus more effective sequestration. The following table summarizes the stability constants for tartaric acid with various divalent metal ions, as determined by potentiometric pH titration.



Metal Ion	Stability Constant (log K)
Mg ²⁺	1.90 ± 0.05
Ca ²⁺	1.80 ± 0.05
Mn ²⁺	4.08 ± 0.08
Co ²⁺	3.27 ± 0.08
Cu ²⁺	3.65 ± 0.07
Zn ²⁺	2.69 ± 0.07

Data sourced from a comparative study on the metal ion-binding properties of L-aspartic acid and tartaric acid.

Experimental Protocols

Protocol 1: Determination of Sequestrant Activity by Potentiometric Titration

This protocol outlines a method to determine the stability constant of the complex formed between **sodium D-tartrate** and a metal ion in an aqueous solution.

Objective: To quantify the chelation capacity of **sodium D-tartrate**.

Materials:

Sodium D-tartrate

- Metal salt (e.g., FeCl₂, CuSO₄)
- Standardized strong acid (e.g., 0.1 M HCl)
- Standardized strong base (e.g., 0.1 M NaOH, carbonate-free)
- Inert salt for maintaining ionic strength (e.g., KNO₃)
- · High-purity water



- pH meter with a combination glass electrode
- Magnetic stirrer and stir bars
- Burette
- Thermostatically controlled reaction vessel

Procedure:

- Solution Preparation:
 - Prepare a stock solution of sodium D-tartrate of known concentration.
 - Prepare a stock solution of the metal salt of known concentration.
 - Prepare solutions of the strong acid and strong base, and standardize them.
 - Prepare a stock solution of the inert salt.
- Titration Setup:
 - Calibrate the pH meter using standard buffer solutions.
 - In the reaction vessel, add a known volume of the sodium D-tartrate solution, the metal salt solution, and the inert salt solution to maintain a constant ionic strength.
 - Dilute with high-purity water to a final volume.
 - Place the vessel in a water bath to maintain a constant temperature.
 - Immerse the calibrated pH electrode and the tip of the burette into the solution.
 - Start stirring the solution gently.
- Titration:
 - Titrate the solution with the standardized strong base.

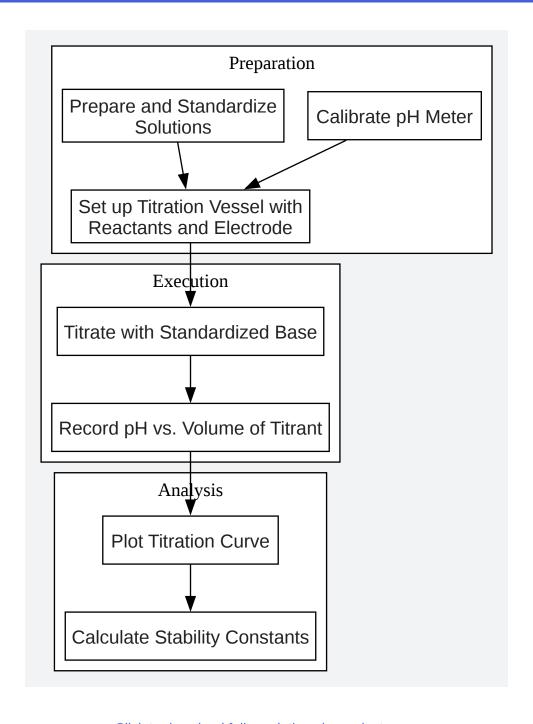






- Record the pH value after each addition of the titrant. Add smaller increments of the titrant near the equivalence points.
- Continue the titration until the pH remains relatively constant.
- Data Analysis:
 - Plot the pH values against the volume of titrant added to obtain a titration curve.
 - Calculate the stability constants from the titration data using appropriate software or by applying the Bjerrum method.





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Caption: Workflow for Potentiometric Titration.

Protocol 2: Spectrophotometric Determination of Iron Chelation

This protocol describes a method to quantify the iron-chelating activity of **sodium D-tartrate** using a colorimetric assay with a chromogenic agent like ferrozine or 2,2'-bipyridine.



Objective: To measure the percentage of iron ions chelated by **sodium D-tartrate**.

Materials:

Sodium D-tartrate

- Ferrous chloride (FeCl₂) or Ferrous sulfate (FeSO₄) solution
- Ferrozine solution or 2,2'-bipyridine solution
- Buffer solution (e.g., acetate buffer, pH 4.9)
- UV-Vis spectrophotometer
- Cuvettes
- Micropipettes

Procedure:

- Reaction Mixture Preparation:
 - Pipette a known volume of the sodium D-tartrate sample solution into a test tube.
 - Add a known volume of the ferrous iron solution and mix.
 - Allow the mixture to react for a specified time (e.g., 10 minutes) at room temperature to allow for chelation.
- Color Development:
 - Add the chromogenic agent (ferrozine or 2,2'-bipyridine) to the mixture. This agent will react with any unchelated ferrous ions to form a colored complex.
 - Add the buffer solution to maintain the optimal pH for color development.
 - Mix thoroughly and allow the color to develop for a specified time (e.g., 5-10 minutes).
- Spectrophotometric Measurement:

Methodological & Application



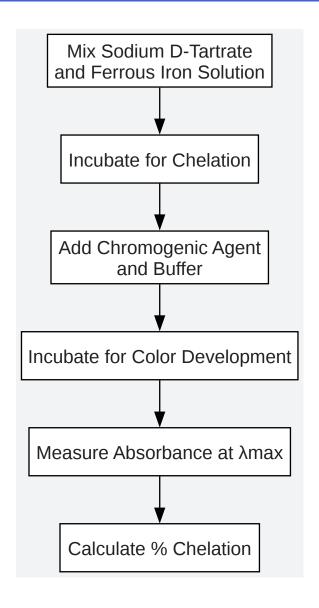


- Set the spectrophotometer to the wavelength of maximum absorbance for the ironchromogen complex (e.g., ~562 nm for ferrozine, ~522 nm for 2,2'-bipyridine).
- Zero the spectrophotometer using a blank solution (containing all reagents except the iron solution).
- Measure the absorbance of the sample.

• Calculation:

- Prepare a control sample containing all reagents except for the sodium D-tartrate to measure the absorbance of the unchelated iron.
- The percentage of iron chelation is calculated using the following formula:
 - Chelation (%) = [(Absorbance of control Absorbance of sample) / Absorbance of control] x 100





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Caption: Spectrophotometric analysis workflow.

Signaling Pathways

In the context of food science, the primary role of **sodium D-tartrate** as a sequestrant is chemical rather than biological. It directly interacts with and inactivates metal ions, thereby preventing them from catalyzing oxidative reactions. There is no current evidence to suggest that **sodium D-tartrate**, at the levels used in food, directly participates in or modulates biological signaling pathways within the food matrix itself. Its effect is a direct consequence of its chemical properties as a chelating agent.



Concluding Remarks

Sodium D-tartrate is an effective sequestrant in food applications, contributing to the preservation of quality and extension of shelf life by chelating pro-oxidant metal ions. The provided protocols offer standardized methods for researchers to quantify its sequestrant activity and evaluate its potential applications in various food systems. The quantitative data on stability constants further aids in understanding its efficacy in comparison to other chelating agents. Further research could focus on the synergistic effects of **sodium D-tartrate** with other antioxidants in complex food matrices.

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